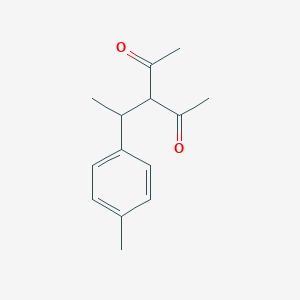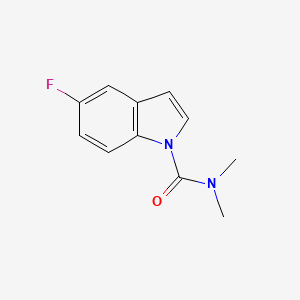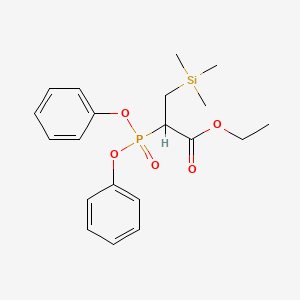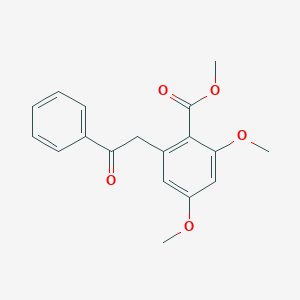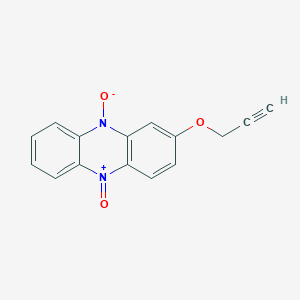![molecular formula C27H34N2O3 B12536907 3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol CAS No. 654050-45-0](/img/structure/B12536907.png)
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol is a complex organic compound known for its unique structure and properties. It is primarily used in the synthesis of methacrylic monomers and copolymers, which are essential in creating nonlinear optical polymer materials . The compound’s structure includes two N-ethylanilino groups attached to ethoxy chains, which are further connected to a benzyl alcohol core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol involves multiple steps. One common method includes the radical copolymerization of methyl methacrylate with 3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl methacrylate, followed by an azo-functionalization reaction . The reaction conditions typically involve the use of radical initiators and controlled temperatures to ensure the desired copolymer composition and properties.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is often carried out in batch reactors with precise control over reaction parameters to achieve high yields and purity.
化学反応の分析
Types of Reactions
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol has several scientific research applications:
Chemistry: Used in the synthesis of methacrylic monomers and copolymers for nonlinear optical materials.
Medicine: Research is ongoing to explore its use in creating advanced medical polymers and devices.
Industry: Utilized in the production of high-performance polymers and coatings with unique optical properties.
作用機序
The mechanism of action of 3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in radical polymerization reactions, leading to the formation of complex copolymers with specific properties. The ethoxy and N-ethylanilino groups play a crucial role in stabilizing the radical intermediates, facilitating efficient polymerization.
類似化合物との比較
Similar Compounds
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl methacrylate: Similar structure but with a methacrylate group instead of an alcohol group.
3,5-Bis[2-(N-ethylanilino)ethoxy]phenyl methanol: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol is unique due to its specific combination of functional groups, which provide distinct properties for polymerization and material synthesis. Its ability to form stable radicals and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
654050-45-0 |
|---|---|
分子式 |
C27H34N2O3 |
分子量 |
434.6 g/mol |
IUPAC名 |
[3,5-bis[2-(N-ethylanilino)ethoxy]phenyl]methanol |
InChI |
InChI=1S/C27H34N2O3/c1-3-28(24-11-7-5-8-12-24)15-17-31-26-19-23(22-30)20-27(21-26)32-18-16-29(4-2)25-13-9-6-10-14-25/h5-14,19-21,30H,3-4,15-18,22H2,1-2H3 |
InChIキー |
ANIVBAWPTFTXMH-UHFFFAOYSA-N |
正規SMILES |
CCN(CCOC1=CC(=CC(=C1)CO)OCCN(CC)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)
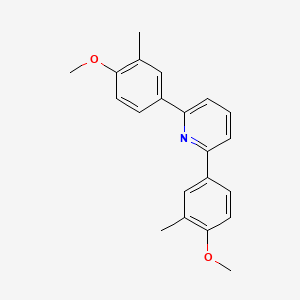
![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)
![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)
![2-[Bromo(phenyl)methyl]-3-methyloxirane](/img/structure/B12536859.png)

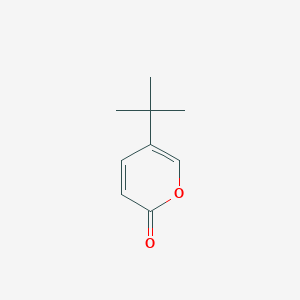
![{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone](/img/structure/B12536875.png)
